molecular formula C15H14O2 B12855600 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

Katalognummer: B12855600
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: YNRJOBPDPLGMRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system substituted with a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 4-methylphenol with appropriate reagents to form the desired benzodioxine structure. One common method involves the use of a condensation reaction between 4-methylphenol and a suitable dihydroxybenzene derivative under acidic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzodioxine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research studies have explored the biological activity of benzodioxine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Some benzodioxine derivatives have shown promise as therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Wirkmechanismus

The mechanism of action of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Methylphenyl)-1,4-benzodioxane: Similar structure but lacks the dihydro component.

    4-Methylphenyl-1,4-benzodioxine: Similar structure but with different substitution patterns.

    2,3-Dihydro-1,4-benzodioxine: Lacks the 4-methylphenyl group.

Uniqueness

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both the 4-methylphenyl group and the dihydro component in the benzodioxine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H14O2

Molekulargewicht

226.27 g/mol

IUPAC-Name

6-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C15H14O2/c1-11-2-4-12(5-3-11)13-6-7-14-15(10-13)17-9-8-16-14/h2-7,10H,8-9H2,1H3

InChI-Schlüssel

YNRJOBPDPLGMRC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.